molecular formula C10H15ClN2O B6257528 2-amino-N-methyl-2-(4-methylphenyl)acetamide hydrochloride CAS No. 2751610-61-2

2-amino-N-methyl-2-(4-methylphenyl)acetamide hydrochloride

Cat. No.: B6257528
CAS No.: 2751610-61-2
M. Wt: 214.7
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Description

2-amino-N-methyl-2-(4-methylphenyl)acetamide hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique chemical structure and properties, which make it valuable in the synthesis of other compounds and in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-2-(4-methylphenyl)acetamide hydrochloride typically involves the reaction of 4-methylbenzylamine with methyl chloroacetate under basic conditions to form the intermediate methyl 2-(4-methylphenyl)acetamide. This intermediate is then treated with methylamine to yield the final product, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-2-(4-methylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include various substituted amides, carboxylic acids, and amines, which have applications in pharmaceuticals and other industries .

Scientific Research Applications

2-amino-N-methyl-2-(4-methylphenyl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-2-(4-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include modulation of enzyme activity and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include 2-amino-4-methylphenol, 2-amino-N-methylacetamide, and other substituted acetamides .

Uniqueness

What sets 2-amino-N-methyl-2-(4-methylphenyl)acetamide hydrochloride apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and industrial chemicals .

Properties

CAS No.

2751610-61-2

Molecular Formula

C10H15ClN2O

Molecular Weight

214.7

Purity

95

Origin of Product

United States

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